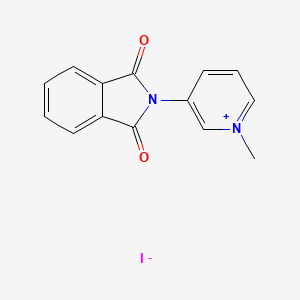
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide is a complex organic compound characterized by its unique structure, which includes a pyridinium iodide moiety and an isoindole derivative
Preparation Methods
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with methylpyridinium iodide under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how this compound influences biological processes at the molecular level.
Comparison with Similar Compounds
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide can be compared with similar compounds such as:
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the pyridinium iodide and isoindole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
92586-64-6 |
|---|---|
Molecular Formula |
C14H11IN2O2 |
Molecular Weight |
366.15 g/mol |
IUPAC Name |
2-(1-methylpyridin-1-ium-3-yl)isoindole-1,3-dione;iodide |
InChI |
InChI=1S/C14H11N2O2.HI/c1-15-8-4-5-10(9-15)16-13(17)11-6-2-3-7-12(11)14(16)18;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
MSKONIWXWVZJFJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)




![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)





![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

